molecular formula C9H9F B180297 1-Cyclopropyl-4-fluorobenzene CAS No. 18511-60-9

1-Cyclopropyl-4-fluorobenzene

Cat. No.: B180297
CAS No.: 18511-60-9
M. Wt: 136.17 g/mol
InChI Key: ZDBHNCUQFBFMFS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-fluorobenzene is a high-value chemical building block specifically designed for advanced research and development in medicinal chemistry. Its structure, incorporating both a cyclopropyl ring and a fluorine atom on a benzene core, is engineered to impart key properties to potential drug candidates. The cyclopropyl group is widely used in drug design for its ability to confer conformational rigidity, improve metabolic stability, and enhance potency by acting as a bioisostere for larger, rotatable groups . The strategic para-fluorination of the aromatic ring serves multiple critical functions. Primarily, the fluorine atom can act as a potent blocker of metabolic oxidation sites , significantly slowing the rate at which a compound is cleared from the body and thereby increasing its metabolic stability and half-life . Furthermore, the high electronegativity of fluorine alters the electronic characteristics of the molecule, which can influence its lipophilicity, pKa, and the dipole moment, ultimately fine-tuning drug-receptor binding interactions and pharmacokinetic profiles . This unique combination of features makes this compound an indispensable reagent in the synthesis of novel small molecules for pharmaceutical discovery, particularly in the development of compounds targeting cholesterol management, the central nervous system, and other therapeutic areas .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBHNCUQFBFMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571583
Record name 1-Cyclopropyl-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18511-60-9
Record name 1-Cyclopropyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18511-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of 1 Cyclopropyl 4 Fluorobenzene Derivatives

Reactivity Governed by Fluorine Substitution

The presence of a fluorine atom on the benzene (B151609) ring of 1-cyclopropyl-4-fluorobenzene significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions. This influence is a result of the interplay between inductive and resonance effects.

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves a two-step process:

Attack of the electrophile: The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

The presence of the fluorine atom can make the aromatic ring more susceptible to electrophilic substitution, allowing for further functionalization. evitachem.com For instance, the bromination of fluorobenzene (B45895) to produce 4-bromofluorobenzene proceeds in the presence of a Lewis acid catalyst. wikipedia.org

Inductive and Resonance Effects of Fluorine on Aromatic Reactivity

The reactivity of fluorobenzene derivatives in electrophilic aromatic substitution is a classic example of the competition between inductive and resonance effects.

Inductive Effect (I): Fluorine is the most electronegative element, and therefore, it exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond. researchgate.net This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene. nih.gov This deactivation makes the aromatic ring less susceptible to electrophilic attack by another thiyl radical. researchgate.net

Resonance Effect (R): The fluorine atom has lone pairs of electrons in its p-orbitals that can be donated to the pi-system of the benzene ring. This electron-donating resonance effect (+R) increases the electron density on the aromatic ring, particularly at the ortho and para positions. researchgate.netdalalinstitute.com This resonance stabilization is a key factor in directing incoming electrophiles to these positions. masterorganicchemistry.com

In the case of fluorobenzene, the strong inductive withdrawal and the moderate π-electron-donating resonance effect of the fluorine atom are nearly balanced. researchgate.net Some studies suggest that fluorobenzene has a rate of reaction in electrophilic aromatic substitution that is similar to benzene. researchgate.net The interplay of these effects can be used to explain various experimental observations in organofluorine chemistry. researchgate.net

EffectDescriptionImpact on Reactivity
Inductive Effect (-I) Strong electron withdrawal by the highly electronegative fluorine atom through the σ-bond framework.Deactivates the aromatic ring towards electrophilic attack by reducing electron density. nih.gov
Resonance Effect (+R) Donation of a lone pair of electrons from the fluorine atom into the aromatic π-system.Activates the ortho and para positions by increasing electron density and directs incoming electrophiles to these positions. researchgate.netdalalinstitute.com

Cyclopropane (B1198618) Ring Reactivity

Strain-Induced Reactivity of the Cyclopropyl (B3062369) Moiety

Cyclopropane is a highly strained small carbocycle. scispace.com This strain arises from angle strain (the C-C-C bond angles are forced to be 60° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain. This high ring strain energy makes the cyclopropane ring susceptible to ring-opening reactions, which relieve this strain.

The introduction of fluorine atoms into a cyclopropane ring has been shown to increase the ring strain energy. researchgate.net This increased strain can lead to enhanced chemical reactivity. researchgate.net Donor-acceptor (D-A) cyclopropanes, which have an electron-donating group and an electron-withdrawing group attached to the ring, are particularly prone to ring-opening reactions. scispace.com In the context of this compound, the fluorophenyl group can be considered an electron-withdrawing group, and the cyclopropyl ring itself can act as a donor. researchgate.net

Ring-opening of the cyclopropane moiety can be initiated by various reagents and conditions, often catalyzed by Lewis or Brønsted acids. researchgate.net For example, cyclobutanes with two geminal ester groups have been shown to react with electron-rich arenes in the presence of AlCl₃ to give ring-opened products. researchgate.net

Stereochemical Outcomes in Cyclopropane Ring Transformations

The stereochemistry of reactions involving the cyclopropane ring is a critical aspect of its chemistry. Many synthetic methods aim for stereoselective synthesis of cyclopropyl derivatives. researchgate.net Asymmetric cyclopropanation reactions, for instance, utilize chiral catalysts to control the stereochemical outcome of the reaction. researchgate.netnih.gov

In ring-opening reactions, the stereochemistry of the starting cyclopropane can influence the stereochemistry of the product. Enantioselective methods for the ring opening of cyclopropanes have been developed, including kinetic resolutions and asymmetric transformations of chiral substrates. snnu.edu.cn The stereochemical outcome of these reactions is often dependent on the catalyst and the nature of the nucleophile and electrophile involved. snnu.edu.cn

For example, in the (3+2)-cycloaddition of donor-acceptor cyclopropanes with aldehydes, the stereochemical outcome can be complex. researchgate.net The use of chiral ligands, such as bis(oxazoline) ligands with copper(I) triflate, can induce high enantioselectivity in cyclopropanation reactions. researchgate.net The absolute configuration of the resulting products is often determined by X-ray crystallography of a suitable derivative. researchgate.net

Catalytic Reaction Mechanism Elucidation

Understanding the detailed mechanisms of catalytic reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and developing new synthetic methodologies. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating these complex reaction pathways. sumitomo-chem.co.jp

Catalytic cycles often consist of several elementary steps, including oxidative addition, transmetalation, and reductive elimination. evitachem.com An energy diagram of the reaction mechanism can be constructed from theoretical calculations, which helps to identify intermediates, transition states, and the rate-determining step of the reaction. sumitomo-chem.co.jp The activation Gibbs free energy for each step can be estimated, providing a quantitative measure of the reaction rate. sumitomo-chem.co.jp

For instance, in the context of fluoroarenes, catalytic concerted SNAr (nucleophilic aromatic substitution) reactions have been studied. The proposed mechanism involves the deprotonation of a nucleophile by a superbase, followed by a synchronous nucleophile attack and fluorine elimination. acs.org

In rhodium-catalyzed cycloaddition reactions of buta-1,3-dienylcyclopropanes with CO, the reaction proceeds through a series of intermediates. pku.edu.cn The mechanism can involve steps like allylic C-H activation and the formation of bisallylic rhodium complexes. pku.edu.cn

Oxidative Ligation Pathways

Oxidative ligation is a key step in many catalytic cycles where a metal center in a low oxidation state coordinates to a substrate. In the context of this compound derivatives, this can be envisaged in palladium-catalyzed cross-coupling reactions. For instance, a monoligated palladium(0) species, which is often the active catalyst, can undergo oxidative addition to the carbon-halogen bond of a derivative like 1-chloro-4-fluorobenzene. acs.orgnih.gov Mechanistic studies on related systems suggest that a ligand dissociation event from a pre-catalyst often precedes the oxidative addition, implicating a more reactive, coordinatively unsaturated metal center in the catalytic cycle. nih.gov

In a hypothetical scenario involving a suitably functionalized derivative of this compound, such as one with an alkyne group, a Pd(0) catalyst could initiate the reaction via oxidative ligation to the alkyne bond, generating a Pd(II) intermediate. rsc.org The presence of the cyclopropyl and fluoro-substituted aryl moiety would influence the electronic properties of this intermediate and subsequent steps in the catalytic cycle.

Hydrogen Transfer Processes

Hydrogen transfer processes, particularly hydrogen atom transfer (HAT), are fundamental reactions that can be relevant to the cyclopropyl group of this compound. The cyclopropyl ring can exert hyperconjugative effects, which can activate adjacent C(sp³)–H bonds, making them susceptible to HAT. rsc.org This process involves the concerted movement of an electron and a proton from the C-H bond to a radical species or a photoexcited catalyst. acs.orgnih.gov

The selective functionalization of alkanes through HAT is a significant area of research, and the principles can be applied to the cyclopropyl moiety. rsc.org For instance, a photocatalyst, upon absorbing light, can enter an excited state capable of abstracting a hydrogen atom from the cyclopropyl group, generating a cyclopropyl radical. This reactive intermediate can then engage in various bond-forming reactions. The efficiency and selectivity of such a process would be influenced by the stability of the resulting radical and the nature of the HAT agent. rsc.orgacs.orgnih.gov

Reductive Elimination Mechanisms in Organometallic Catalysis

Reductive elimination is the final step in many cross-coupling catalytic cycles, where a new bond is formed, and the metal catalyst is regenerated in its lower oxidation state. libretexts.org This process is the microscopic reverse of oxidative addition. libretexts.org For an organometallic complex containing a 1-cyclopropyl-4-fluorophenyl group and another organic fragment, reductive elimination would lead to the formation of a new carbon-carbon or carbon-heteroatom bond.

The rate and facility of reductive elimination are influenced by the electronic properties of the metal center and the ligands involved. acs.orgresearchgate.net More electron-rich ligands tend to accelerate reductive elimination. libretexts.org In the context of a palladium-catalyzed reaction, a three-coordinate Pd(II) complex is often poised for a more facile reductive elimination compared to a four-coordinate species. acs.org Therefore, the steric and electronic properties of the ligands supporting the palladium center are crucial in controlling this product-forming step.

Nucleophilic Substitution Reactions

Nucleophilic substitution on this compound can theoretically occur at the aromatic ring or at the cyclopropyl group. However, the aromatic system is the more common site for such reactions under typical conditions, primarily proceeding through a nucleophilic aromatic substitution (SNA_r) mechanism.

S_N1, S_N2, and Single Electron Transfer (SET) Mechanisms

Direct nucleophilic substitution on an unsubstituted aromatic ring via S_N1 or S_N2 mechanisms is generally not feasible due to the high energy of the phenyl cation intermediate in the case of S_N1 and the steric hindrance and electron-rich nature of the π-system, which repels nucleophiles, in the case of S_N2. masterorganicchemistry.comsavemyexams.com

However, the primary pathway for nucleophilic substitution on the aromatic ring of this compound is the Nucleophilic Aromatic Substitution (S_NAr) mechanism. stackexchange.comnih.govmasterorganicchemistry.com This pathway is facilitated by the presence of the electron-withdrawing fluorine atom, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The reaction proceeds in two steps: addition of the nucleophile to form the stabilized carbanion, followed by elimination of the leaving group (fluoride). nih.govmasterorganicchemistry.com

Single Electron Transfer (SET) mechanisms can be involved in certain nucleophilic substitution reactions, particularly those involving radical intermediates. While less common for this specific substrate, under photolytic or specific redox conditions, a SET pathway could potentially be initiated.

Carbocation Intermediates and Rearrangements

While S_N1 reactions at the aromatic ring are unfavorable, the formation of carbocations involving the cyclopropyl group or a side chain attached to the benzene ring is possible under certain conditions. For instance, if a benzylic leaving group were present on a derivative, a resonance-stabilized benzylic carbocation could form. libretexts.org

The cyclopropylmethyl cation is known to be highly stabilized and can exist in equilibrium with cyclobutyl and homoallyl cations through rearrangement. Therefore, if a reaction were to generate a positive charge adjacent to the cyclopropyl ring, complex rearrangements could be anticipated. vu.lt Studies on related systems, such as the bromination of 1-allyl-4-fluorobenzene, have shown the potential for intramolecular rearrangement involving the aromatic ring and an adjacent reactive center, leading to spirocyclic intermediates. acs.org

Potential Carbocation Intermediates and Rearrangement Products
Initial CarbocationPotential RearrangementResulting Structure
Cyclopropylmethyl CationRing ExpansionCyclobutyl Cation
Cyclopropylmethyl CationRing OpeningHomoallyl Cation
Benzylic Cation (on a derivative)No rearrangement expected due to resonance stabilization-

Influence of Leaving Groups and Nucleophiles

The nature of the nucleophile is also critical. Strong nucleophiles are required to attack the electron-rich aromatic ring. The reactivity of the nucleophile can be influenced by the solvent. Polar aprotic solvents are often used to enhance the reactivity of anionic nucleophiles. libretexts.org The strength of the nucleophile does not affect the rate of an S_N1 reaction, as the nucleophile is not involved in the rate-determining step. dalalinstitute.com

Relative Reactivity of Halogens as Leaving Groups in S_NAr Reactions
Leaving GroupRelative ReactivityReason
-FHighestHigh electronegativity stabilizes the Meisenheimer complex. stackexchange.comnih.gov
-ClIntermediateLess effective at stabilizing the intermediate compared to fluorine. nih.gov
-BrIntermediateSimilar to chlorine. nih.gov
-ILowestLeast effective at stabilizing the intermediate. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 1 Cyclopropyl 4 Fluorobenzene Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-cyclopropyl-4-fluorobenzene, a combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic and cyclopropyl (B3062369) protons.

The aromatic region typically displays two multiplets corresponding to the protons on the fluorinated benzene (B151609) ring. The fluorine atom influences the chemical shifts of the adjacent protons (ortho, meta) through space and through bonds, resulting in complex splitting patterns. The protons ortho to the fluorine (H-3/H-5) and those meta to the fluorine (H-2/H-6) are chemically equivalent due to symmetry but magnetically non-equivalent, giving rise to what often appears as two overlapping triplets or multiplets.

The cyclopropyl group shows characteristic upfield signals due to the ring current effect of the three-membered ring. nih.govdocbrown.inforesearchgate.net It consists of a methine proton (H-1') and two diastereotopic methylene (B1212753) protons (H-2'/H-3'). These protons are all coupled to each other, resulting in complex multiplets. The methine proton signal is typically found further downfield compared to the methylene protons.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-67.05 - 7.15m
H-3, H-56.90 - 7.00m
H-1' (CH)1.85 - 1.95m
H-2', H-3' (CH₂)0.90 - 1.00m
H-2'', H-3'' (CH₂)0.65 - 0.75m
Data predicted using online NMR prediction tools. Actual experimental values may vary. nmrdb.orgnmrdb.org

For comparison, the non-fluorinated analog, cyclopropylbenzene (B146485), shows aromatic signals at approximately δ 7.21 (m, 2H), 7.10 (m, 1H), and 7.03 (m, 2H), and cyclopropyl signals at δ 1.84 (m, 1H), 0.91 (m, 2H), and 0.66 (m, 2H). chemicalbook.com The presence of the electron-withdrawing fluorine atom in the para position is expected to slightly shift the aromatic protons.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. In this compound, symmetry results in six unique carbon signals: four for the aromatic ring and two for the cyclopropyl group.

The carbon atom attached to the fluorine (C-4) exhibits a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other aromatic carbons also show smaller couplings to the fluorine. The carbon atom bonded to the cyclopropyl group (C-1) is a quaternary carbon and typically shows a weaker signal intensity. libretexts.org The cyclopropyl carbons (C-1' and C-2'/C-3') are found in the highly shielded upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1141.0 - 143.0
C-2, C-6129.5 - 131.5
C-3, C-5115.0 - 117.0
C-4160.0 - 163.0 (d, ¹JCF ≈ 245 Hz)
C-1' (CH)14.0 - 16.0
C-2', C-3' (CH₂)9.0 - 11.0
Data predicted using online NMR prediction tools. Actual experimental values may vary. youtube.comnmrdb.org

For comparison, the carbons in cyclopropylbenzene are observed at δ 143.9 (C-1), 128.3 (C-3/C-5), 126.1 (C-2/C-6), 125.9 (C-4), 15.3 (C-1'), and 9.7 (C-2'/C-3'). chemicalbook.com The strong electron-withdrawing effect of fluorine significantly deshields the directly attached C-4 and influences the chemical shifts of the other aromatic carbons.

Multi-dimensional NMR Techniques

To definitively assign the complex and overlapping signals in the ¹H and ¹³C NMR spectra, multi-dimensional techniques such as COSY, HSQC, and HMBC are employed. sdsu.eduyoutube.comslideshare.netwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, it would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and, crucially, confirm the connectivity within the cyclopropyl ring (H-1' with H-2'/H-3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the aromatic proton signals would correlate to their respective carbon signals in the aromatic region, and the cyclopropyl protons would correlate to the upfield carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu It is essential for establishing the connectivity between different parts of the molecule, particularly through quaternary carbons. For this molecule, key HMBC correlations would exist from the cyclopropyl protons (H-1', H-2'/H-3') to the aromatic carbons C-1, C-2, and C-6, confirming the attachment of the cyclopropyl ring to the benzene ring.

Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiType of Information
COSY H-2/H-6 ↔ H-3/H-5Connectivity in the aromatic ring
H-1' ↔ H-2'/H-3'Connectivity within the cyclopropyl ring
HSQC H-2/H-6 ↔ C-2/C-6Direct C-H bond in the aromatic ring
H-3/H-5 ↔ C-3/C-5Direct C-H bond in the aromatic ring
H-1' ↔ C-1'Direct C-H bond in the cyclopropyl ring
H-2'/H-3' ↔ C-2'/C-3'Direct C-H bond in the cyclopropyl ring
HMBC H-1' ↔ C-1, C-2, C-6Connectivity between cyclopropyl and phenyl rings
H-2'/H-3' ↔ C-1, C-2, C-6Connectivity between cyclopropyl and phenyl rings
H-2/H-6 ↔ C-43-bond correlation across the aromatic ring

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing compounds in complex mixtures and for molecules that are not sufficiently volatile for gas chromatography. acs.orgchromatographyonline.com For fluorinated aromatic compounds, LC-MS with electrospray ionization (ESI) is a common method. tandfonline.com The analysis of this compound would involve its separation on a suitable LC column followed by ionization and detection. This technique is highly sensitive and can be used for quantitative analysis in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC-MS is an ideal analytical method. libretexts.org The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a molecular ion peak corresponding to the compound's molecular weight and a characteristic fragmentation pattern that acts as a chemical "fingerprint". libretexts.orgnih.gov

The fragmentation of this compound would be expected to follow predictable pathways. The molecular ion ([C₉H₉F]⁺˙) would be observed, and common fragmentation would likely involve the loss of ethylene (B1197577) from the cyclopropyl ring or cleavage of the bond between the two ring systems.

Expected Key Fragments in the GC-MS of this compound

m/zIdentity of FragmentFragmentation Pathway
136[C₉H₉F]⁺˙Molecular Ion (M⁺˙)
117[C₈H₆F]⁺Loss of CH₃ and rearrangement
109[C₇H₆F]⁺Loss of C₂H₃ from M⁺˙
96[C₆H₅F]⁺˙Loss of cyclopropene
91[C₇H₇]⁺Tropylium ion (rearrangement)
Fragmentation patterns are predictive and based on common fragmentation pathways of related structures. docbrown.infoyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, typically to four or five decimal places, the exact molecular formula can be elucidated. This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass.

For this compound, with a molecular formula of C9H9F, the theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and fluorine. This calculated mass serves as a reference for experimental HRMS data. Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities. The high resolution allows for the differentiation between isobaric compounds, which have the same nominal mass but different exact masses due to their different elemental compositions.

An analog, 1-cyclohexyl-4-fluorobenzene, possesses a molecular formula of C12H15F. Its higher molecular weight and different elemental composition would be clearly distinguishable from this compound in an HRMS analysis.

CompoundMolecular FormulaCalculated Exact Mass (Da)
This compoundC9H9F136.0709
1-Cyclohexyl-4-fluorobenzeneC12H15F178.1158

Vibrational Spectroscopy

Vibrational spectroscopy explores the transitions between vibrational energy levels in a molecule upon absorption of infrared radiation. These transitions correspond to the stretching, bending, and other vibrational modes of the chemical bonds within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the cyclopropyl group and the 1,4-disubstituted (para) fluorinated benzene ring.

The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C-H bonds of the cyclopropyl group will also show stretching vibrations, usually at slightly lower wavenumbers than aromatic C-H bonds. The C=C stretching vibrations within the benzene ring are expected to produce characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹. The presence of a fluorine atom attached to the benzene ring will give rise to a strong C-F stretching band, typically in the 1250-1000 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region. For a 1,4-disubstituted benzene, a strong band is expected in the 850-800 cm⁻¹ range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, better signal-to-noise ratio, and faster data acquisition. The principles of identifying functional groups remain the same. An FTIR spectrum of this compound would provide a detailed fingerprint of the molecule, allowing for its unambiguous identification when compared to a reference spectrum.

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on its structure and data from analogous compounds.

Vibrational ModeExpected Absorption Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Benzene Ring
Cyclopropyl C-H Stretch3000-2900Cyclopropyl Group
Aromatic C=C Stretch~1600, ~1500Benzene Ring
C-F Stretch1250-1000Fluoroaromatic
Para-disubstitution C-H Bend850-8001,4-Disubstituted Benzene

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy states in a molecule upon absorption of ultraviolet or visible light. These transitions provide information about the conjugated systems and chromophores within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study molecules with chromophores, which are parts of the molecule that absorb light. The benzene ring in this compound is the primary chromophore. The absorption of UV light excites electrons from the π bonding orbitals to the π* antibonding orbitals.

The UV-Vis spectrum of benzene typically shows a strong absorption band around 255 nm. The substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity. A fluorine atom, acting as an auxochrome, generally causes a slight red shift (bathochromic shift) in the λmax. The cyclopropyl group, due to its ability to conjugate with the benzene ring, also influences the electronic transitions. By comparing the UV-Vis spectrum of this compound to that of its parent compounds, benzene, fluorobenzene (B45895), and cyclopropylbenzene, the electronic effects of the substituents can be assessed.

Compoundλmax (nm)
Benzene~255
Fluorobenzene~265
Cyclopropylbenzene~270
This compound (Predicted)~270-275

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive and selective technique for studying the electronic structure of molecules. In a typical (1+1) REMPI process, the first photon excites the molecule to a specific rovibronic level of an excited electronic state. A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the laser and detecting the resulting ions, a spectrum of the intermediate excited state is obtained.

The REMPI spectrum of this compound would provide detailed information about the vibrational and rotational structure of its first excited electronic state (S1). The technique's high selectivity allows for the study of individual conformers or isomers. The presence of the cyclopropyl and fluoro substituents on the benzene ring will influence the energy levels of the S1 state, leading to shifts in the spectral bands compared to unsubstituted benzene. Studies on similar molecules, such as alkylated and halogenated benzenes, have demonstrated the power of REMPI in elucidating their excited-state dynamics. The combination of REMPI with time-of-flight mass spectrometry allows for mass-resolved spectroscopic analysis, further enhancing its utility in identifying and characterizing complex mixtures.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its versatility allows for both quantitative and qualitative assessments, crucial for quality control and research applications.

The development and validation of HPLC methods are critical for ensuring the purity and confirming the identity of this compound. A typical method involves a reversed-phase approach, leveraging a non-polar stationary phase and a polar mobile phase.

Method Development: A suitable starting point for method development would involve a C18 column, which is a common choice for separating substituted benzenes. nih.govnih.gov The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, allowing for the efficient elution of the compound and any potential impurities. neliti.comusd.ac.idwur.nl Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum for the fluorinated aromatic ring, for instance, around 205 nm or 254 nm. usd.ac.id

To ensure the robustness of the method, several parameters are optimized, including the mobile phase composition, flow rate, and column temperature. The goal is to achieve a symmetric peak for this compound, well-resolved from any synthesis byproducts or degradation products.

Method Validation: Once developed, the analytical method must be validated to demonstrate its reliability. Validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A study on the validation of an HPLC method for benzene analysis in beverages reported a resolution of 8.37, a correlation coefficient (r) of 0.995, with an LOD and LOQ of 6.52 ppb and 19.75 ppb, respectively. Precision was found to be ≤11% and recovery ranged from 80-110%. neliti.comusd.ac.id Similar validation parameters would be sought for a method focused on this compound.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

For analogs of this compound that possess stereogenic centers, chiral separation is necessary to isolate and quantify the individual enantiomers. This is particularly important in pharmaceutical applications where enantiomers can exhibit different pharmacological and toxicological profiles. HPLC with chiral stationary phases (CSPs) is a primary technique for this purpose. nih.gov

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, with the most common being based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and macrocyclic antibiotics. nih.govmdpi.com For cyclopropane (B1198618) derivatives, β-cyclodextrins have shown success as chiral selectors in gas chromatography, suggesting their potential utility in HPLC as well. researchgate.net The selection of the appropriate CSP and mobile phase is often empirical and requires screening of different column and solvent combinations to achieve optimal separation.

Indirect Chiral Separation: An alternative approach is indirect chiral separation, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis with chiral selectors, such as cyclodextrins, also presents a powerful technique for the enantiomeric separation of basic drugs and other chiral compounds. nih.govscielo.org.mx

Table 2: Potential Chiral Separation Strategies for this compound Analogs

TechniqueChiral Selector/Derivatizing AgentPrinciple
Chiral HPLC Polysaccharide-based CSPsDifferential interaction of enantiomers with the chiral stationary phase. nih.gov
Chiral HPLC Cyclodextrin-based CSPsInclusion complexation of enantiomers within the cyclodextrin (B1172386) cavity. scielo.org.mx
Indirect HPLC Chiral Derivatizing AgentFormation of diastereomers with different chromatographic properties. nih.gov
Chiral CE Sulfated CyclodextrinsDifferential electrophoretic mobility of the enantiomer-cyclodextrin complexes. scielo.org.mx

While this compound possesses a UV-active aromatic ring, derivatization can be employed to enhance detection sensitivity, particularly for trace-level analysis or for analogs lacking a strong chromophore. Derivatization involves chemically modifying the analyte to introduce a moiety that is more readily detected.

Pre-column vs. Post-column Derivatization: Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred on the column but before detection (post-column). Pre-column derivatization is a common approach, though it requires the derivatization reaction to be complete and not produce interfering byproducts. slideshare.net Post-column derivatization avoids these issues but requires a reaction that is rapid and does not lead to significant peak broadening.

Fluorimetric Derivatization: For enhanced sensitivity, a fluorescent tag can be introduced into the molecule. This is particularly useful as fluorescence detection is generally more sensitive than UV detection. Reagents that are themselves non-fluorescent but react with the analyte to form a highly fluorescent product are ideal. nih.gov For example, if an analog of this compound contained a suitable functional group (e.g., an amino or carboxyl group), it could be reacted with a fluorescent labeling reagent. Research on fluoride (B91410) derivatization has also shown to enhance sensitivity in gas chromatography-mass spectrometry, a principle that could be adapted for HPLC. nih.gov

Specialized Spectroscopic Techniques for Conformational Analysis

The three-dimensional structure and conformational preferences of molecules like this compound can significantly influence their physical and chemical properties. Microwave spectroscopy is a powerful tool for the precise determination of molecular geometry and the characterization of different conformers in the gas phase.

Microwave spectroscopy measures the transitions between rotational energy levels of molecules. From the resulting rotational spectrum, highly accurate rotational constants can be determined, which are inversely related to the moments of inertia of the molecule. This information allows for the precise determination of the molecular structure. youtube.com

Conformational Isomers: For flexible molecules like this compound, multiple conformers may exist due to rotation around single bonds. Each conformer will have a unique set of rotational constants and thus a distinct rotational spectrum. By analyzing the complex microwave spectrum, it is possible to identify the different conformers present and determine their relative energies from the relative intensities of their spectral lines. nih.gov

A study on the closely related (fluoromethyl)cyclopropane revealed the presence of two conformers, an antiperiplanar (ap) and a synclinal (sc) rotamer, with the sc conformer being more stable. nih.gov The internal energy difference was determined to be 1.7(8) kJ/mol from relative intensity measurements. nih.gov Similar conformational complexities would be expected for this compound due to the rotation of the cyclopropyl group relative to the fluorophenyl ring. Quantum chemical calculations are often used in conjunction with experimental microwave data to aid in the assignment of the spectra and to provide theoretical structures for comparison. nih.govnih.gov

Table 3: Illustrative Data from a Hypothetical Microwave Spectroscopy Study of this compound

ConformerRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)Relative Energy (kJ/mol)
Conformer I (Bisected) 3500.1231200.4561000.7890 (most stable)
Conformer II (Perpendicular) 3450.7891250.123980.4562.1

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from microwave spectroscopy.

Computational and Theoretical Investigations of 1 Cyclopropyl 4 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 1-cyclopropyl-4-fluorobenzene at the molecular level. These methods offer a detailed perspective on the molecule's geometry, vibrational modes, and optical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For molecules like this compound, DFT provides a balance between accuracy and computational cost, making it suitable for a range of property predictions.

The optimization of the molecular geometry of this compound is the first step in most computational studies. This process seeks to find the lowest energy conformation of the molecule. For the closely related compound, cyclopropylbenzene (B146485), extensive studies have been conducted to determine its preferred conformation. These studies have shown that the "bisected" conformation, where the plane of the cyclopropyl (B3062369) ring is perpendicular to the plane of the benzene (B151609) ring, is the most stable. acs.org

Theoretical calculations for cyclopropylbenzene at various levels of theory, including HF, B3LYP, and MP2 with 6-31G(d) and 6-311G(d) basis sets, have consistently shown the bisected form to be lower in energy than the perpendicular form. acs.org For instance, MP2 and B3LYP calculations with the 6-311G(d) basis set predicted the bisected conformer to be more stable by 245 cal mol⁻¹ and 660 cal mol⁻¹, respectively. acs.org The introduction of a fluorine atom at the para position is not expected to significantly alter this conformational preference.

A combined gas-phase electron diffraction (ED) and microwave (MW) spectroscopic analysis of cyclopropylbenzene provided the following key structural parameters for the bisected conformer: acs.org

ParameterValue (rg/∠α)
r(C-H)av1.093(6) Å
r(C7-C8)v1.514(20) Å
r(C8-C9)d1.507(26) Å
r(C7-C1)1.520(25) Å
r(C-C)Ph1.395(1) Å
∠C1C7C8119.6(17)°
∠C2C1C7122.5(25)°
∠C1C2C3120.9(35)°
∠HC8C9116.7(20)°

Table 1: Principal structural results for cyclopropylbenzene from a combined ED/MW analysis. acs.org

Vibrational frequency analysis is used to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. For fluorobenzene (B45895), a key structural component of the title compound, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to study its vibrational spectrum. researchgate.net

A detailed vibrational assignment based on Potential Energy Distribution (PED) calculations has been performed for fluorobenzene. researchgate.net Studies have shown that some vibrational bands of fluorobenzene exhibit a blue shift upon complexation with solvents, indicating charge transfer interactions. researchgate.net For instance, the bands at 803, 829, and 994 cm⁻¹ in neat fluorobenzene show such shifts. researchgate.net In a computational study of this compound, one would expect to see characteristic vibrational modes associated with the cyclopropyl group, the benzene ring, and the C-F bond, with their positions influenced by the electronic coupling between these fragments.

Non-linear optical (NLO) properties of molecules are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are valuable tools for predicting the NLO response of organic molecules. The key parameters of interest are the polarizability (α) and the first hyperpolarizability (β).

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide very accurate results.

For cyclopropylbenzene, ab initio calculations at the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) levels have been used to investigate its structure and conformational stability. acs.org The MP2 calculations, which include electron correlation effects, provided results that were in good agreement with experimental findings, confirming the bisected conformer as the global minimum. acs.org A comprehensive ab initio study of this compound would similarly involve these methods to provide a benchmark for results obtained with DFT.

Density Functional Theory (DFT) Studies

Electronic Structure Analysis

The electronic structure of this compound is characterized by the interaction of the σ-orbitals of the cyclopropyl ring with the π-system of the fluorinated benzene ring. This interaction, often referred to as σ-π conjugation, influences the molecule's reactivity and spectroscopic properties.

Computational studies on fluorobenzene have shown that DFT methods, such as B3LYP, provide a good description of its ground-state geometry. nih.govacs.org However, for excited-state properties, the performance of time-dependent DFT (TD-DFT) can be less accurate, though functionals like TD-B3LYP with an appropriate basis set are often used. nih.govresearchgate.net An analysis of the electronic structure of this compound would involve examining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand its electronic transitions and reactivity. The HOMO is expected to have significant contributions from the cyclopropyl and benzene ring π-orbitals, while the LUMO would be a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic properties and reactivity.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical characteristics of the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite extensive searches for detailed research findings, specific data relating to its electronic structure, reaction dynamics, and conformational landscape could not be located. Therefore, the generation of a detailed article with specific data tables and in-depth analysis as requested is not possible at this time.

The intended scope of the article was to focus exclusively on the following computational and theoretical investigations of this compound:

Frontier Molecular Orbital (FMO) Theory Applications: This would have involved an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Such data is crucial for understanding the molecule's reactivity, particularly in pericyclic reactions and other orbital-controlled processes. The energy gap between these orbitals would have provided insights into its kinetic stability and electronic excitation properties.

Natural Bond Orbital (NBO) Analysis: This section would have delved into the localized bonding and lone pair interactions within the molecule. NBO analysis provides a quantitative description of electron delocalization, hyperconjugative interactions, and the nature of chemical bonds, offering a bridge between the Lewis structure model and molecular orbital theory.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would have visualized the electron density distribution around the molecule, identifying electron-rich and electron-poor regions. This is instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Reaction Pathway and Mechanism Elucidation: This would have required computational modeling of the molecule's behavior in chemical reactions. This includes the identification of transition states, which are critical for determining reaction barriers and understanding the step-by-step mechanism of a chemical transformation.

Conformational Analysis and Energy Landscapes: This analysis would have explored the different spatial arrangements (conformers) of the this compound molecule and their relative energies. Understanding the conformational energy landscape is key to predicting the most stable structures and the flexibility of the molecule.

Unfortunately, specific studies detailing these computational analyses for this compound are not present in the accessible scientific databases. While general principles of these theoretical methods are well-established, their application to this particular compound has not been documented in a way that would allow for a comprehensive and data-rich article.

Further research in the field of computational chemistry may, in the future, provide the necessary data to perform such a detailed analysis of this compound.

Predictive Modeling and Chemoinformatics

In the realm of modern chemistry, computational and theoretical investigations serve as powerful tools to forecast the behavior of molecules, saving significant time and resources in experimental research. For a unique compound like this compound, predictive modeling and chemoinformatics offer profound insights into its intrinsic properties and potential reactivity. These in silico approaches allow for the systematic exploration of its chemical space, guiding further experimental work.

Prediction of Molecular Structures and Reactivity

The prediction of molecular structure and reactivity for this compound relies on the principles of quantum mechanics and molecular mechanics. These computational methods are employed to determine the most stable three-dimensional arrangement of atoms (conformational analysis) and to understand the electron distribution, which dictates its chemical behavior.

Molecular Structure and Conformation:

The geometry of this compound is characterized by the interplay between the planar aromatic ring and the strained three-membered cyclopropyl ring. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. A key structural feature is the orientation of the cyclopropyl group relative to the fluorophenyl ring. Theoretical calculations can predict the rotational barrier and the most stable conformation, which is typically one where the plane of the cyclopropyl ring is nearly perpendicular to the plane of the benzene ring to minimize steric hindrance.

Reactivity Predictions:

The reactivity of this compound is governed by the electronic effects of the fluoro and cyclopropyl substituents on the benzene ring. The fluorine atom is an electron-withdrawing group via induction but a weak π-donor through resonance. Conversely, the cyclopropyl group is known to be an electron-donating group, capable of stabilizing an adjacent positive charge through its unique "bent" bonds which have some π-character.

Quantum chemical calculations can quantify these effects by computing various molecular descriptors. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. In this compound, the MEP would likely show a region of negative potential (red) around the fluorine atom and the π-system of the benzene ring, indicating sites susceptible to electrophilic attack. The carbon atom attached to the fluorine would be electron-deficient, while the cyclopropyl group would enhance electron density on the ring, particularly at the ortho and para positions relative to it.

Other reactivity indices that can be computationally predicted include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For electrophilic aromatic substitution, computational models can predict the relative stability of the sigma-complex intermediates for attack at the different positions on the benzene ring, thus predicting the regioselectivity of reactions. nih.gov

A hypothetical table of predicted molecular properties for this compound, derived from computational models, is presented below.

Predicted PropertyHypothetical ValueComputational Method
Dipole Moment~1.5 - 2.0 DDFT (B3LYP/6-31G)
HOMO Energy~ -8.5 to -9.0 eVDFT (B3LYP/6-31G)
LUMO Energy~ -0.5 to -1.0 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap~ 7.5 to 8.5 eVDFT (B3LYP/6-31G)
C-F Bond Length~ 1.35 - 1.37 ÅDFT (B3LYP/6-31G)
C(aromatic)-C(cyclopropyl) Bond Length~ 1.48 - 1.50 ÅDFT (B3LYP/6-31G)

This table contains hypothetical data for illustrative purposes, as specific research findings for this compound are not publicly available.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of chemoinformatics, aiming to build mathematical models that correlate the structural features of molecules with their physicochemical properties. acs.org While no specific QSPR models for this compound have been published, the methodology provides a framework for predicting its properties based on a dataset of related compounds.

A typical QSPR study involves several key steps:

Data Set Collection: A diverse set of molecules with known experimental values for a particular property (e.g., boiling point, solubility, toxicity) is compiled. For predicting the properties of this compound, this dataset would ideally include other monosubstituted and disubstituted benzenes.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, including topological, geometrical, electronic, and constitutional indices.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For this compound, a QSPR model could be developed to predict a property like its boiling point. The model would use descriptors calculated for a series of aromatic compounds.

Below is a hypothetical example of a QSPR data table that could be used to develop a model for predicting the boiling point of aromatic compounds, including this compound.

CompoundBoiling Point (°C)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)
Benzene80.178.112.130
Fluorobenzene84.796.102.270
Cyclopropylbenzene173.0118.183.30
Toluene110.692.142.730
This compound Predicted Value 136.17 Calculated Value Calculated Value

This table is for illustrative purposes. The "Predicted Value" for this compound would be the output of the QSPR model.

The development of such QSPR models is invaluable for estimating the properties of new or unstudied compounds like this compound, thereby prioritizing experimental efforts and accelerating the discovery and development process in various chemical and pharmaceutical applications.

Derivatization and Chemical Modification Strategies for 1 Cyclopropyl 4 Fluorobenzene

Functionalization of the Fluorobenzene (B45895) Moiety

The fluorobenzene portion of the molecule is amenable to functionalization through classic aromatic chemistry, with its reactivity profile governed by the interplay between the fluoro and cyclopropyl (B3062369) substituents.

Electrophilic aromatic substitution (S_EAr) on 1-cyclopropyl-4-fluorobenzene is directed by the combined influence of the cyclopropyl and fluorine substituents. The cyclopropyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the positive charge in the arenium ion intermediate through its unique σ-π conjugation. rsc.org The fluorine atom, while deactivating due to its strong inductive electron withdrawal, is also an ortho, para-director via resonance. researchgate.netresearchgate.net

In this compound, the para position relative to the cyclopropyl group is occupied by the fluorine atom. Therefore, electrophilic attack is predominantly directed to the positions ortho to the cyclopropyl group (C2 and C6). The strong activating nature of the cyclopropyl group generally outweighs the deactivating effect of the fluorine, making the ring more reactive than fluorobenzene itself. rsc.org

The general mechanism proceeds in two steps: the initial attack of the electrophile (E⁺) on the aromatic π-system to form a resonance-stabilized carbocation (the arenium ion), followed by a rapid deprotonation to restore aromaticity. libretexts.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsMajor Product(s)Description
Nitration HNO₃, H₂SO₄1-Cyclopropyl-2-nitro-4-fluorobenzeneThe nitro group is introduced at the position ortho to the activating cyclopropyl group.
Halogenation Br₂, FeBr₃1-Bromo-2-cyclopropyl-5-fluorobenzeneBromination occurs at the electron-rich position activated by the cyclopropyl substituent.
Friedel-Crafts Acylation CH₃COCl, AlCl₃1-(2-Cyclopropyl-5-fluorophenyl)ethanoneAn acyl group is added to the ring, ortho to the cyclopropyl group, forming a ketone.

Nucleophilic aromatic substitution (S_NAr) involves the displacement of a leaving group, in this case, fluoride (B91410), by a nucleophile. wikipedia.org The traditional S_NAr mechanism requires the aromatic ring to be "activated" by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. govtpgcdatia.ac.inmasterorganicchemistry.com

The this compound ring is not activated for classical S_NAr because the cyclopropyl group is electron-donating, which destabilizes the required anionic intermediate. However, modern synthetic methods, such as organic photoredox catalysis, enable the nucleophilic substitution on unactivated and even electron-rich fluoroarenes. nih.gov These methods proceed through a different mechanism, often involving the formation of a radical ion, thereby bypassing the need for strong ring deactivation. nih.gov In such a system, an activated aniline (B41778), which is a more potent nucleophile, can successfully displace the fluoride ion to form a diarylamine derivative.

Table 2: Photoredox-Catalyzed Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProduct
This compound4-MethoxyanilineOrganic photocatalyst (e.g., 4CzIPN), visible light, amine baseN-(4-cyclopropylphenyl)-4-methoxyaniline

Modification of the Cyclopropyl Ring

The cyclopropyl ring is not merely a passive substituent; its inherent ring strain allows for unique chemical transformations that are not possible with other alkyl groups.

The three-membered ring of cyclopropane (B1198618) derivatives can undergo ring-opening reactions, which can be performed stereoselectively to create acyclic structures with controlled stereochemistry. researchgate.net These reactions often proceed through radical or cationic intermediates, which can be stabilized by the adjacent aromatic ring.

A notable strategy is the catalytic enantioselective ring-opening of arylcyclopropanes. For instance, a copper-catalyzed aminocyanation reaction can open the cyclopropyl ring and install two new functional groups (an amine and a cyanide) at the former C1 and C2 positions. epfl.ch The use of a chiral ligand in conjunction with the metal catalyst directs the approach of the nucleophiles, resulting in a specific stereoisomer of the product. epfl.ch This transformation converts the planar chirality of the substituted ring into point chirality in the product. Radical clock experiments on related systems have been used to probe the intermediates and reaction pathways of such ring-opening fragmentations. nih.gov

Table 3: Enantioselective Ring-Opening of this compound

Reaction TypeReagentsLigandProduct (Illustrative)Key Feature
Aminocyanation TMSCN, N-Fluorobenzenesulfonimide (NFSI)Chiral bisoxazoline (BOX) ligand, Cu(I) catalystEnantioenriched γ-amino nitrile derivativeCreates two new stereocenters with high diastereoselectivity and enantioselectivity. epfl.ch

Heterocyclic Ring Annulation and Fusion Strategies

Beyond functionalizing the existing core, this compound derivatives can serve as foundational units for building more complex, fused heterocyclic systems.

Cyclopropane-fused heterocycles, particularly lactams, are valuable motifs in medicinal chemistry. nih.govnih.gov Synthesizing these structures often involves intramolecular reactions where a side chain attached to the benzene (B151609) ring reacts back to incorporate one of the cyclopropane's C-C bonds into a new ring.

One advanced method involves the biocatalytic cyclization of an allyl diazoacetamide (B1201003) substrate. rochester.edu By engineering an appropriate enzyme, such as a myoglobin (B1173299) variant, a derivative of this compound could be cyclized to form a bicyclic lactam with high enantioselectivity. rochester.edu Another powerful chemical approach uses palladium-catalyzed C(sp³)–H functionalization cascades. liverpool.ac.uk In this strategy, an intermediate alkyl-palladium species generated from an initial cyclization event can perform a second, ring-closing C-H activation with the cyclopropyl group to forge the fused system. liverpool.ac.uk These methods provide access to complex spiro, fused, and bridged ring systems from unsaturated amines. nih.govresearchgate.net

Table 4: Synthesis of a Cyclopropane-Fused Lactam

Starting Material (Derivative)Key ReagentsMethodProduct Scaffold
N-allyl-2-diazo-N-(4-(4-fluorophenyl)benzyl)acetamideRh₂(OAc)₄ or Engineered MyoglobinIntramolecular CyclopropanationA cyclopropane-fused γ-lactam attached to the 4-fluorophenyl system.

Integration into Polycyclic Systems

The this compound scaffold is a key component in the synthesis of various polycyclic systems, most notably in the development of quinolone antibiotics. The unique combination of the cyclopropyl group and the fluorine atom imparts desirable electronic and steric properties to the target molecules.

The general strategy involves the use of N-cyclopropyl-4-fluoroaniline derivatives as crucial intermediates. google.com These aniline derivatives can be prepared through the selective reaction of a substituted nitrobenzene (B124822) with cyclopropylamine. google.com This intermediate then undergoes further reactions to construct the final polycyclic quinolone structure. For instance, a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid analogues have been synthesized and evaluated for their biological activities. nih.gov In this synthesis, the core quinolone ring system is built upon the N-cyclopropyl-4-fluoroaniline precursor.

Another advanced strategy for forming polycyclic frameworks is through intramolecular cyclopropanation. uwa.edu.au This method can be envisioned to access caged polycyclic cores where a tethered diazo group on a molecule containing the this compound moiety reacts internally to form an additional ring, thus creating a complex, multi-cyclic structure in a single, efficient step. uwa.edu.au

Table 1: Strategies for Integrating this compound into Polycyclic Systems

Target Polycyclic System Key Intermediate/Strategy Description
Quinolone Antibiotics N-cyclopropyl-4-fluoroaniline Serves as a foundational building block for constructing the quinolone core structure. google.com
Fused Heterocycles Intramolecular Cyclopropanation A transition metal-catalyzed reaction can be used to form novel, caged polycyclic systems from appropriately designed precursors. uwa.edu.au
Bioactive Polycycles Suzuki and other Cross-Coupling Reactions Functionalized this compound derivatives can be coupled with other cyclic fragments to build complex polycyclic molecules.

Preparation of Precursors for Advanced Synthesis

This compound is not only a component of final target molecules but also a starting point for the preparation of highly functionalized precursors used in complex synthetic routes. These precursors, or building blocks, are designed for stepwise assembly into more elaborate structures.

A primary method for activating this compound for further reactions is its conversion into an organometallic reagent. The stereoselective preparation of cyclopropylmagnesium reagents (Grignard reagents) from the corresponding bromocyclopropanes using reagents like i-PrMgCl·LiCl is a powerful technique. thieme-connect.de These Grignard reagents are versatile nucleophiles that can react with a wide array of electrophiles—such as aldehydes, ketones, and acid chlorides—to introduce new functional groups stereoselectively. thieme-connect.de For example, reaction with benzoyl chloride can furnish a cyclopropyl ketone, a valuable precursor for further transformations. thieme-connect.de

The compound also serves as a foundational structure in fragment-based drug design. In the development of potent enzyme inhibitors, the 4-fluorophenyl group is often used as a starting fragment. nih.gov Through multi-step synthesis, additional functional groups and cyclic structures are appended to this core. For instance, in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, a 2,4-difluorophenyl group (a close analogue) is incorporated into a complex trisubstituted cyclopropane structure, demonstrating how the fluorophenyl moiety acts as a base for building advanced, highly specific precursors. nih.gov

Furthermore, related structures can be derivatized into precursors for cycloaddition reactions. The synthesis of 1-(buta-2,3-dien-2-yl)-4-fluorobenzene (B12845965) from a dibromocyclopropyl precursor bearing the 4-fluorophenyl substituent creates an allene (B1206475). This allene moiety can then act as a diene in Diels-Alder reactions, providing a pathway to complex cyclic and polycyclic systems.

Table 2: Preparation of Precursors from this compound

Precursor Type Method of Preparation Example Application
Cyclopropyl Grignard Reagents Halogen-Magnesium Exchange (e.g., with i-PrMgCl·LiCl) thieme-connect.de Reaction with electrophiles to form functionalized cyclopropanes (ketones, alcohols, etc.). thieme-connect.de
Functionalized Cyclopropanes Multi-step synthesis from fluorophenyl precursors nih.gov Used as building blocks in the synthesis of complex bioactive molecules like kinase inhibitors. nih.gov
Allene Derivatives Ring-opening of dibromocyclopropyl precursors Substrates for cycloaddition reactions (e.g., Diels-Alder) to build new ring systems.

Analytical Derivatization for Chromatographic Enhancement

The analysis of this compound and its derivatives often relies on chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While direct analysis is feasible, analytical derivatization—the chemical modification of an analyte to alter its physicochemical properties—can be employed to enhance separation efficiency, selectivity, and detection sensitivity.

Fluorinated compounds exhibit unique interactions with chromatographic stationary phases. oup.comchromatographyonline.com Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, are particularly useful for separating halogenated aromatic compounds due to specific dipole-dipole, π-π, and charge-transfer interactions. chromatographyonline.com Derivatizing this compound to introduce additional polar or interactive functional groups can amplify these interactions, leading to improved resolution from closely related impurities.

For GC analysis, particularly with mass spectrometry (GC-MS), derivatization can improve volatility and thermal stability, and generate characteristic mass fragmentation patterns for sensitive and specific detection. google.com For HPLC, derivatization is often used to introduce a chromophore (a light-absorbing group) to enhance UV-Vis detection, or a fluorophore for fluorescence detection, significantly lowering the limits of detection.

While specific derivatization agents for this compound are not widely documented for routine analysis, standard reactions targeting the aromatic ring (e.g., nitration, acylation) could be adapted for this purpose. The goal of such a derivatization would be to modify the analyte's polarity, volatility, or detector response to overcome specific analytical challenges, such as co-elution with matrix components or insufficient sensitivity. The use of specialized stationary phases, such as macrocycles designed with fluorine binding sites, represents another frontier for enhancing the chromatographic separation of fluorinated aromatics. acs.org

Table 3: Potential Analytical Derivatization Strategies for Chromatographic Enhancement

Derivatization Strategy Target Functional Group Chromatographic Enhancement
Nitration Aromatic Ring Introduction of a polar nitro group to alter retention on polar and PFP columns; may enhance MS detection.
Friedel-Crafts Acylation Aromatic Ring Adds a keto group, increasing polarity and providing a site for further derivatization; enhances UV detection.
Coupling to a Chromophore Aromatic Ring (via a functional handle) Significant increase in UV-Vis or fluorescence detector response, leading to lower detection limits.
Silylation (If a hydroxyl or amino group is present on a derivative) Increases volatility and thermal stability for GC analysis.

Design and Synthesis of Advanced Molecular Architectures Incorporating 1 Cyclopropyl 4 Fluorobenzene Substructures

Role as Versatile Building Blocks in Organic Synthesis

1-Cyclopropyl-4-fluorobenzene serves as a fundamental building block in the synthesis of a variety of complex organic molecules. Its utility is demonstrated in the construction of key intermediates for pharmaceuticals and agrochemicals. The presence of the cyclopropyl (B3062369) and fluorophenyl groups imparts desirable properties to the final products, such as enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.

A notable example of its application is in the synthesis of the antiplatelet agent Prasugrel. In several synthetic routes to Prasugrel, a key intermediate is 2-cyclopropyl-1-(2-fluorophenyl)ethanone, which is derived from precursors related to this compound. googleapis.comwipo.int This highlights the importance of the 1-cyclopropyl-4-fluorophenyl moiety in constructing the core of this pharmaceutically significant molecule.

Furthermore, the this compound substructure is a common feature in the development of quinolone antibiotics. The cyclopropyl group at the N-1 position of the quinolone core is crucial for antibacterial activity, and the fluorine atom on the phenyl ring can enhance this activity and modulate the drug's properties. nih.govnih.gov The synthesis of these advanced antibiotics often involves the incorporation of building blocks containing the 1-cyclopropyl-4-fluorophenyl unit.

The versatility of this compound as a building block is also evident in its use in the synthesis of various agrochemicals. The introduction of this moiety can lead to compounds with improved efficacy and metabolic resistance in plants and insects. nih.govresearchgate.net

Scaffold Design for Complex Organic Molecule Assembly

The this compound unit is not only a simple building block but also serves as a foundational scaffold for the assembly of more complex molecular architectures. A scaffold in medicinal chemistry is a core structure upon which various functional groups can be appended to create a library of related compounds. The rigidity of the cyclopropyl group and the defined substitution pattern of the fluorobenzene (B45895) ring make the this compound motif an excellent starting point for scaffold-based drug design.

The design of complex molecules often involves the strategic elaboration of the this compound scaffold. For instance, in the synthesis of corticotropin-releasing factor-1 (CRF1) receptor antagonists, a (S)-4-(1-cyclopropyl-2-methoxyethyl) group, derived from a cyclopropyl precursor, was incorporated into a pyrazinone core. researchgate.net This demonstrates how the cyclopropyl moiety can be a key element of a larger, more complex scaffold designed to interact with a specific biological target.

The development of diverse molecular scaffolds containing the cyclopropane (B1198618) ring is an active area of research. nih.gov Chemoenzymatic strategies have been employed to create libraries of chiral cyclopropane scaffolds, which can then be further functionalized. While not starting directly from this compound, these methods showcase the value of the cyclopropyl ring as a central design element in complex molecule synthesis. The principles of these approaches can be applied to derivatives of this compound to generate novel and diverse molecular architectures.

Strategic Disconnections in Retrosynthetic Analysis for Cyclopropyl-Aryl Motifs

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. When considering a target molecule containing a 1-cyclopropyl-4-fluorophenyl motif, several strategic disconnections can be envisioned. The primary disconnections often involve breaking the bonds connecting the cyclopropyl-aryl unit to the rest of the molecule.

For a molecule like Prasugrel, a key retrosynthetic disconnection would be at the C-N bond formed between the thienopyridine ring system and the benzyl (B1604629) group derived from the 1-cyclopropyl-4-fluorophenyl unit. googleapis.com This leads back to a key intermediate such as 2-bromo-1-(2-fluorophenyl)ethanone, which can be synthesized from precursors related to this compound.

Another common retrosynthetic strategy involves disconnecting the C-C bond between the cyclopropyl ring and the carbonyl group in intermediates like 2-cyclopropyl-1-(2-fluorophenyl)ethanone. This leads back to simpler starting materials, such as a derivative of fluorobenzene and a cyclopropyl-containing reagent.

The analysis of the synthesis of various quinolone antibiotics also reveals common retrosynthetic pathways. A key disconnection is often the formation of the N-aryl bond between the quinolone core and the 1-cyclopropyl-4-fluorophenyl group. mdpi.comrsc.org This disconnection simplifies the target molecule into the quinolone heterocycle and a reactive derivative of this compound.

The following table outlines common retrosynthetic disconnections for molecules containing the 1-cyclopropyl-4-fluorophenyl motif:

Target Molecule TypeKey DisconnectionPrecursors
Prasugrel AnalogsC-N bond to the heterocyclic coreThienopyridine derivative and a functionalized 1-cyclopropyl-4-fluorobenzyl halide
Quinolone AntibioticsN-Aryl bond to the quinolone coreQuinolone core and a derivative of 1-cyclopropyl-4-fluoroaniline
General Aryl-Cyclopropyl KetonesC-C bond between cyclopropyl and carbonylAromatic acid derivative and a cyclopropyl organometallic reagent

Development of Chemical Libraries Based on this compound Scaffolds

The development of chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid screening of a large number of compounds for biological activity. The this compound scaffold is an attractive starting point for the generation of such libraries due to its desirable physicochemical properties and the potential for diverse functionalization.

Combinatorial chemistry approaches can be employed to create libraries of compounds based on the this compound core. chemicalbook.comnih.gov By reacting a functionalized this compound derivative with a variety of building blocks, a large and diverse library of molecules can be synthesized. For example, a 1-cyclopropyl-4-fluorobenzoyl chloride could be reacted with a library of amines to produce a diverse set of amides.

A study on the synthesis of 1,2,3-triazolyl-4-carboxamide derivatives showcases a strategy that could be applied to this compound. nih.gov In this work, a library of compounds was generated by reacting a triazole carboxylic acid with various anilines. A similar approach could be envisioned starting with a carboxylic acid derivative of this compound.

The design of these libraries can be guided by computational methods to focus on regions of chemical space that are more likely to yield biologically active compounds. rsc.orgnih.gov The properties of the resulting library members, such as their predicted solubility and drug-likeness, can be calculated to prioritize the synthesis of the most promising candidates.

The following table illustrates a hypothetical design for a combinatorial library based on the this compound scaffold:

ScaffoldReactive Functional GroupBuilding Block LibraryResulting Compound Class
1-Cyclopropyl-4-fluorobenzoyl chlorideAcid chlorideAmines, Alcohols, HydrazinesAmides, Esters, Hydrazides
4-Amino-1-cyclopropyl-2-fluorobenzeneAmineAldehydes, Ketones, Carboxylic acidsImines, Amides
1-Bromo-4-cyclopropyl-2-fluorobenzeneAryl bromideBoronic acids, Stannanes, AlkynesBiaryls, Aryl-alkynes

Fluorine as a Modulator in Synthetic Accessibility and Reactivity for Scaffold Construction

The fluorine atom in this compound plays a crucial role in modulating its synthetic accessibility and reactivity, which in turn influences its utility in scaffold construction. The high electronegativity of fluorine significantly impacts the electronic properties of the benzene (B151609) ring.

In electrophilic aromatic substitution reactions, the fluorine atom is generally considered to be deactivating due to its strong inductive electron-withdrawing effect. However, it is an ortho-, para-director due to the resonance donation of its lone pairs. researchgate.net This directing effect can be exploited to achieve regioselective functionalization of the aromatic ring, providing access to specific isomers for scaffold elaboration.

Conversely, the electron-withdrawing nature of the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govwikipedia.orgrsc.orgyoutube.commasterorganicchemistry.com This is particularly true when additional electron-withdrawing groups are present on the ring. The SNAr reaction provides a powerful method for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring, thereby enabling the construction of diverse molecular scaffolds. The reactivity order in SNAr often favors fluoride (B91410) as a leaving group over other halogens, which can be a synthetic advantage. masterorganicchemistry.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.